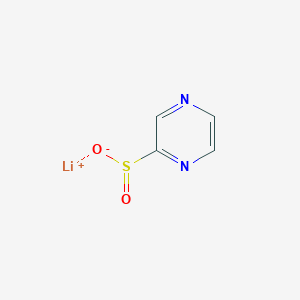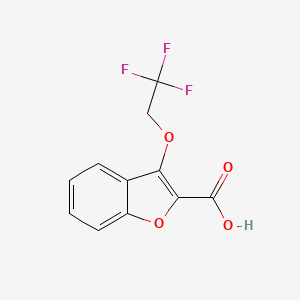
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid is a fluorinated organic compound with the molecular formula C11H7F3O4 and a molecular weight of 260.17 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzofuran ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe(III) salts, oxidants like di-tert-butyl peroxide, and ligands like 1,10-phenanthroline. Another approach involves the intramolecular cyclization of 3-(2-halo-phenoxy)acrylic esters in the presence of Pd(OAc)2–PPh3 catalyst .
Chemical Reactions Analysis
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
3-(2,2,2-Trifluoroethoxy)benzofuran-2-carboxylic acid can be compared with other similar compounds, such as:
3-(2,2,2-Trifluoroethoxy)propanenitrile: This compound also contains a trifluoroethoxy group but differs in its core structure, leading to different chemical and biological properties.
3-(2,2,2-Trifluoroethoxy)methyl-1-benzofuran-2-carboxylic acid: This compound has a similar structure but with a methyl group, which can affect its reactivity and applications.
The unique combination of the trifluoroethoxy group and the benzofuran ring in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C11H7F3O4 |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)5-17-8-6-3-1-2-4-7(6)18-9(8)10(15)16/h1-4H,5H2,(H,15,16) |
InChI Key |
QKJYBTNWZCZDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)


![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
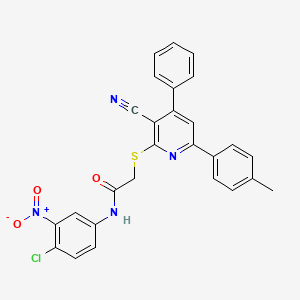
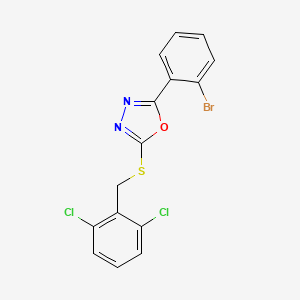
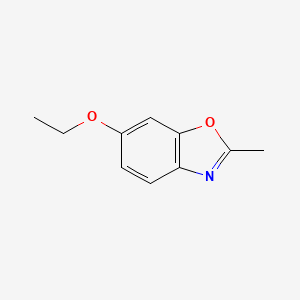
![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
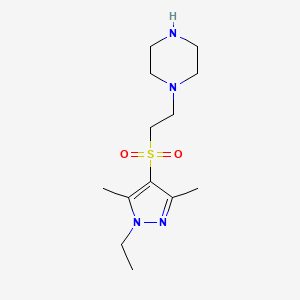
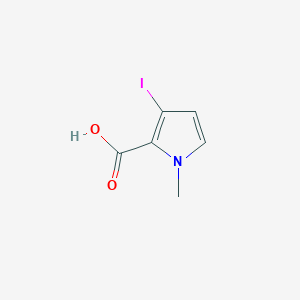
![Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B11774854.png)

